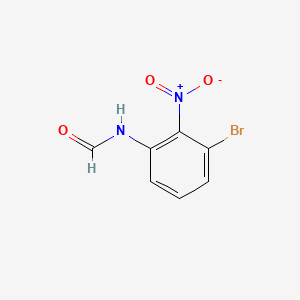

N-(3-Bromo-2-nitrophenyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Bromo-2-nitrophenyl)formamide is an organic compound with the molecular formula C7H5BrN2O3 and a molecular weight of 245.03 g/mol . It is a yellow crystalline substance that is soluble in some organic solvents such as dichloromethane and ethanol . This compound is often used as a reagent and intermediate in organic synthesis .

Vorbereitungsmethoden

N-(3-Bromo-2-nitrophenyl)formamide is typically synthesized through a multi-step process. The initial step involves the nitration of aniline to produce 3-nitroaniline. This is followed by bromination to yield 3-bromo-2-nitroaniline. Finally, the formylation of 3-bromo-2-nitroaniline with formic acid or formyl chloride produces this compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

N-(3-Bromo-2-nitrophenyl)formamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : N-(3-Bromo-2-nitrophenyl)formamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules.

2. Biology

- Enzyme Mechanisms : It is utilized as a reagent in studying enzyme mechanisms and protein interactions. The compound's unique structure allows it to interact with various biological targets .

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing antimicrobial agents.

3. Medicine

- Pharmaceutical Development : Research indicates that this compound may play a role in the development of new pharmaceuticals, particularly due to its structural characteristics that allow for varied biological activities .

- Antitumor Properties : Compounds with similar nitro-substituted structures have been investigated for their antitumor effects, indicating potential applications in cancer treatment .

Case Studies and Research Findings

Recent studies have highlighted various applications and findings related to this compound:

- Synthesis of Isonitriles : Research demonstrated that N-substituted formamides can be converted into isonitriles using triphenylphosphine and iodine. This reaction showcases the versatility of formamides in synthetic chemistry .

- Biological Activity Insights : Investigations into compounds similar to this compound have revealed their potential as enzyme inhibitors, including acetylcholinesterase inhibitors, which are crucial for neurotransmitter regulation .

Wirkmechanismus

The mechanism of action of N-(3-Bromo-2-nitrophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities .

Vergleich Mit ähnlichen Verbindungen

N-(3-Bromo-2-nitrophenyl)formamide can be compared with other similar compounds, such as:

N-(3-Nitrophenyl)formamide: Lacks the bromine atom, which affects its reactivity and applications.

N-(4-Nitrophenyl)formamide: Has the nitro group in a different position, leading to different chemical properties and reactivity.

N-(2-Bromo-4-nitrophenyl)formamide: Has both bromine and nitro groups in different positions, affecting its chemical behavior

Biologische Aktivität

N-(3-Bromo-2-nitrophenyl)formamide is a compound that has garnered interest in the fields of chemistry and pharmacology due to its unique structural features and potential biological applications. This article explores its biological activity, chemical properties, and possible mechanisms of action, drawing from various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group on a phenyl ring, attached to a formamide functional group. This specific arrangement influences both its chemical reactivity and biological activity. The compound's molecular formula is C7H6BrN2O3, which highlights its potential for diverse chemical interactions.

The biological activity of this compound is not yet fully understood, with limited documented research on its specific mechanisms within biological systems. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors. The presence of the bromine and nitro groups may enhance its reactivity, potentially leading to nucleophilic substitution reactions that could form new compounds with distinct biological activities.

Biological Activity Insights

Research into the biological activity of this compound indicates potential applications in pharmacology. Compounds with similar structures often exhibit various biological effects, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Enzyme Inhibition : Similar compounds are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation .

- Antitumor Properties : Certain nitro-substituted compounds have been investigated for their potential antitumor effects .

Comparative Analysis with Similar Compounds

To contextualize the potential activity of this compound, a comparison with structurally related compounds is valuable. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Bromo-5-nitrophenyl)formamide | C7H5BrN2O3 | Different position of bromine and nitro group |

| N-(4-Bromo-2-nitrophenyl)formamide | C7H5BrN2O3 | Variation in substitution pattern |

| 3-Bromoaniline | C6H6BrN | Lacks formamide functionality |

The unique arrangement of the bromine and nitro groups in this compound may lead to distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-(3-bromo-2-nitrophenyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O3/c8-5-2-1-3-6(9-4-11)7(5)10(12)13/h1-4H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMXJFWDNJOTJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681484 |

Source

|

| Record name | N-(3-Bromo-2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-92-7 |

Source

|

| Record name | N-(3-Bromo-2-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.